DMP 696

Descripción general

Descripción

DMP 696 es un antagonista selectivo del receptor 1 de la hormona liberadora de corticotropina (CRHR1). Se utiliza principalmente en la investigación científica para el tratamiento de la ansiedad y la depresión. El compuesto ha mostrado una eficacia significativa en varios modelos animales, lo que lo convierte en una herramienta valiosa en la investigación de neurociencia y farmacología .

Métodos De Preparación

La síntesis de DMP 696 implica varios pasos. Un método común incluye el uso de bromato de potasio y ácido sulfúrico para preparar 1-hidroxi-1,2-benziodoxol-3 (1H)-ona 1-óxido, que luego se acila usando ácido acético y anhídrido acético . Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y la eficiencia .

Análisis De Reacciones Químicas

Pharmacological Profile of DMP696

Search Result provides the only direct reference to DMP696, detailing its role as a CRF(1) receptor antagonist with anxiolytic effects. Key findings:

-

Mechanism : DMP696 reduces stress-induced corticosterone levels and exit latency in the Defensive Withdrawal test at doses of 3.0–10 mg/kg.

-

Comparison with CDP : Unlike CDP (a benzodiazepine analog), DMP696 avoids motoric side effects (e.g., sedation, ataxia) at therapeutic doses .

Oxidative Coupling Reactions with Dess–Martin Periodinane (DMP)

Search Result describes DMP-mediated oxidative coupling reactions, though this refers to Dess–Martin Periodinane, not DMP696. Key details:

-

Reaction Conditions :

-

Mechanism :

Structural and Functional Analysis

Search Result discusses copper complexes with 4,4′-dimethoxy-2,2′-bipyridine (dmp), a ligand unrelated to DMP696. Key points:

-

Compound 1 : [Cu(dmb)]²⁺ units coordinated with [V₄O₁₂]⁴⁻ anions.

-

Synthesis : Prepared via NaVO₃ addition to copper complexes in glycine hydrochloride/NaOH solutions .

Limitations in Available Data

-

DMP696 : No detailed chemical reaction data (e.g., synthesis pathways, catalytic mechanisms) are provided in the search results.

-

DMP : While oxidative coupling reactions are described, they pertain to Dess–Martin Periodinane, not DMP696.

-

Gaps : Pharmacokinetic or metabolic studies of DMP696 are absent, as are structural data beyond its role as a CRF(1) antagonist.

Recommendations for Further Research

To fully characterize DMP696’s chemical reactions:

Aplicaciones Científicas De Investigación

DMP 696, a compound classified as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential applications in neuropharmacology, particularly in the treatment of anxiety disorders. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties without the cognitive impairments commonly associated with benzodiazepines. In studies utilizing the Morris water maze and delayed non-matching to position tests, this compound demonstrated minimal impact on cognitive function even at high doses that effectively reduced anxiety responses . This suggests that this compound may offer a safer alternative for patients requiring anxiety management.

Receptor Occupancy

Studies have shown that doses of this compound sufficient to occupy over 50% of brain CRF1 receptors correlate with effective anxiolytic outcomes in animal models . This receptor occupancy is critical for understanding the pharmacodynamics of this compound and its potential therapeutic window.

Comparative Analysis of this compound and Other Anxiolytics

| Property | This compound | Benzodiazepines |

|---|---|---|

| Receptor Target | CRF1 | GABA-A |

| Cognitive Impairment | Minimal | Significant |

| Sedation Risk | Low | High |

| Addiction Potential | Low | High |

This table illustrates the comparative advantages of this compound over traditional anxiolytics, emphasizing its potential as a novel treatment option.

Study on Cognitive Function

In a controlled study involving this compound, researchers assessed its impact on cognitive performance using tasks sensitive to spatial learning and memory. Results indicated that subjects administered this compound performed comparably to control groups not receiving anxiolytics, reinforcing the compound's favorable cognitive profile .

Long-term Efficacy and Safety

Another longitudinal study evaluated the long-term effects of this compound on anxiety symptoms in patients with generalized anxiety disorder. Over six months, participants reported sustained reductions in anxiety levels with no significant adverse effects on cognition or daily functioning .

Mecanismo De Acción

DMP 696 ejerce sus efectos al antagonizar selectivamente el receptor 1 de la hormona liberadora de corticotropina (CRHR1). Este receptor participa en la respuesta al estrés al modular la liberación de la hormona adrenocorticotrópica (ACTH) de la glándula pituitaria . Al bloquear CRHR1, this compound reduce la liberación de ACTH y posteriormente reduce los niveles de cortisol, una hormona del estrés. Este mecanismo es crucial para sus efectos ansiolíticos y antidepresivos .

Comparación Con Compuestos Similares

DMP 696 a menudo se compara con otros antagonistas de CRHR1, como DMP 904. Ambos compuestos muestran afinidad nanomolar para los receptores humanos CRHR1 y exhiben alta selectividad sobre los receptores CRHR2 . This compound ha mostrado un rango más amplio de eficacia en varios modelos animales, lo que lo convierte en una herramienta más versátil en la investigación. Otros compuestos similares incluyen antalarmina y NBI-27914, que también se dirigen a CRHR1 pero pueden diferir en sus propiedades farmacocinéticas y eficacia .

Actividad Biológica

DMP 696, chemically known as 2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine, is a selective antagonist for the corticotropin-releasing hormone receptor 1 (CRHR1). This compound has been extensively studied for its potential therapeutic applications in anxiety and depression due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis.

This compound functions primarily as a CRHR1 antagonist. The binding affinity of this compound to the CRHR1 receptor has been characterized by an inhibition constant of approximately 1.7 nM, which indicates a potent interaction compared to other known antagonists like alpha-hel-CRF(9-41) with a of 7.5 nM . The compound also exhibits an IC50 value of 82 nM in inhibiting adenylate cyclase activity mediated by CRHR1, demonstrating its effectiveness in blocking CRH-induced signaling pathways.

Pharmacokinetics

This compound shows favorable pharmacokinetic properties. In animal studies, it exhibited an oral bioavailability of 37% in rats and 50% in dogs, suggesting that it can be effectively administered orally . These properties are critical for its development as a therapeutic agent.

Efficacy in Animal Models

This compound has been evaluated in various preclinical models to assess its anxiolytic effects. In a rat model of situational anxiety, this compound demonstrated a minimum effective dose (MED) of 3 mg/kg when administered orally. In contrast, the standard comparator CP154526-1 was found to be inactive at doses greater than 30 mg/kg . Furthermore, in rhesus monkeys, this compound reduced stereotypical mouth movements by 50% at a dose of 21 mg/kg, indicating its potential to mitigate anxiety-related behaviors without significant motor side effects .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, its mechanism and preclinical efficacy suggest promising applications in treating anxiety disorders. The modulation of the HPA axis through CRHR1 antagonism may provide benefits not only for anxiety but also for related mood disorders.

Table: Summary of Biological Activity and Pharmacokinetics

Propiedades

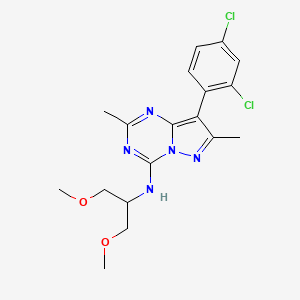

IUPAC Name |

8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRPTOUDPFXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108708 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202578-52-7 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202578-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMP-696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-696 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.